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Compound of Interest

Compound Name: 1-(2-Methoxybenzoyl)piperazine

Cat. No.: B174028 Get Quote

Technical Guide: 1-(2-
Methoxybenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methoxybenzoyl)piperazine,

including its chemical properties and the broader context of its relevance in medicinal

chemistry. Due to the limited publicly available data on this specific compound, this document

also details the synthesis, biological activities, and mechanisms of action of closely related

arylpiperazine derivatives to provide a framework for its potential applications and research

directions.

Compound Identification
1.1. Chemical Properties

1-(2-Methoxybenzoyl)piperazine is a chemical compound with the following identifiers:
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Property Value

IUPAC Name (2-methoxyphenyl)(piperazin-1-yl)methanone

CAS Number 436099-85-3

Molecular Formula C₁₂H₁₆N₂O₂

Molecular Weight 220.27 g/mol

Synonyms 1-[(2-Methoxyphenyl)carbonyl]piperazine

1.2. Structural Representation

The logical relationship for the identification of this compound can be visualized as follows:
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Caption: Chemical identifiers for 1-(2-Methoxybenzoyl)piperazine.

Synthesis of Related Arylpiperazine Derivatives
While a specific, detailed experimental protocol for the synthesis of 1-(2-
Methoxybenzoyl)piperazine is not readily available in the cited literature, the synthesis of
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structurally similar compounds provides a likely procedural framework. A common method

involves the acylation of a piperazine derivative with a substituted benzoyl chloride.

2.1. General Experimental Protocol for N-Acylation of Piperazines

This protocol is adapted from the synthesis of 1-(4-substitutedbenzoyl)-4-(4-

chlorobenzhydryl)piperazine derivatives[1].

Materials:

1-(Substituted)piperazine

Substituted benzoyl chloride

Triethylamine

Dry dichloromethane

Procedure:

A solution of the starting piperazine derivative (1.0 equivalent) in dry dichloromethane is

prepared and cooled to 0–5 °C in an ice bath.

Triethylamine (3.0 equivalents) is added to the cooled reaction mixture, which is then stirred

for 10 minutes.

The desired substituted benzoyl chloride (1.0 equivalent) is added to the mixture.

The reaction is allowed to stir for 5–6 hours at room temperature, with progress monitored by

thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The resulting residue is taken up in water and extracted with ethyl acetate.

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield

the crude product, which can be further purified by chromatography.
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2.2. Synthesis Workflow
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Caption: General workflow for the synthesis of N-acylated piperazine derivatives.

Biological Activity and Mechanism of Action of
Related Compounds
1-(2-Methoxybenzoyl)piperazine belongs to the broader class of arylpiperazines, which are

known to possess significant biological activities, primarily targeting central nervous system

(CNS) receptors. The 1-(2-methoxyphenyl)piperazine moiety is a well-established

pharmacophore that confers high affinity for serotonergic and dopaminergic receptors.

3.1. Receptor Binding Affinities

Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to exhibit high affinity for

dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors[2]. These receptors are key targets

for antipsychotic medications.

The following table summarizes the binding affinities (Ki, nM) of a related compound, 1-

(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, for various receptors[3].

Receptor Ki (nM)

σ₁ 2.7

σ₂ 103

5-HT₁ₐ 2,192

5-HT₂ₑ 15

D₂ 2,700

3.2. Signaling Pathways and Mechanism of Action

The therapeutic effects of arylpiperazine derivatives are often attributed to their modulation of

multiple neurotransmitter systems. For instance, a related compound, LQFM180 (1-(4-(3,5-di-

tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), has demonstrated

anxiolytic- and antidepressant-like activities that are believed to be mediated through the
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serotonergic, noradrenergic, and dopaminergic pathways. Competition binding assays

confirmed that this compound is capable of binding to α₁₈, 5-HT₁ₐ, and D₂ receptors[4].

The general mechanism for many arylpiperazines involves their interaction with these G

protein-coupled receptors (GPCRs), leading to downstream signaling cascades that modulate

neuronal activity.

3.3. Potential Signaling Interactions
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Caption: Potential receptor targets and modulated pathways of arylpiperazine derivatives.

Conclusion
1-(2-Methoxybenzoyl)piperazine is a compound with established chemical properties, though

detailed biological data for this specific molecule is scarce. However, its structural similarity to a

well-studied class of arylpiperazines suggests its potential as a valuable intermediate in the

synthesis of novel CNS-active agents. The extensive research on related 1-(2-

methoxyphenyl)piperazine derivatives indicates that compounds built upon this scaffold are

likely to exhibit significant affinity for dopamine and serotonin receptors, making this a

promising area for further drug discovery and development. Researchers are encouraged to

use the provided synthetic and mechanistic information as a foundation for exploring the

therapeutic potential of novel derivatives of 1-(2-Methoxybenzoyl)piperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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